molecular formula C14H23NO4 B2512579 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclohex-3-ene-1-carboxamide CAS No. 2310208-39-8

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclohex-3-ene-1-carboxamide

Cat. No. B2512579
CAS RN: 2310208-39-8
M. Wt: 269.341
InChI Key: ZDAFLBMQABALQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)cyclohex-3-ene-1-carboxamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been used in scientific research for its potential therapeutic applications. CORM-3 is a small molecule that can release carbon monoxide (CO) in a controlled manner, which has been shown to have beneficial effects in a variety of biological systems.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research in heterocyclic chemistry has shown the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Such processes involve catalytic reactions under oxidative carbonylation conditions, hinting at the versatility of similar compounds in synthetic organic chemistry for creating structurally diverse heterocycles with potential applications in drug development and materials science (Bacchi et al., 2005).

Hydrogen Bonding Studies

Understanding the hydrogen bonding and crystal structure of anticonvulsant enaminones provides insights into the structural and electronic properties of related compounds. Such information is crucial for the design of new pharmaceutical agents and the optimization of molecular interactions for enhanced therapeutic efficacy (Kubicki et al., 2000).

Synthesis and Reactions

Research into the synthesis and reactions of related cyclohexene compounds demonstrates the capacity for structural modification and functionalization. This underscores the potential for compounds like the one to undergo chemical transformations that could be relevant for creating new materials or as intermediates in organic synthesis (Bourke & Collins, 1996).

Catalytic Hydrogenation

The use of catalysts for promoting selective hydrogenation reactions illustrates the potential for compounds containing cyclohexene structures to be converted into valuable intermediates for industrial applications, such as the manufacture of polyamides. This reflects on the broader applicability of similar compounds in catalysis and materials science (Wang et al., 2011).

Polyamide Synthesis

Studies on the synthesis and properties of aromatic polyamides containing cyclohexane structures highlight the relevance of similar compounds in the development of high-performance materials with applications ranging from electronics to advanced composites. The integration of cyclohexane and related structures into polymers can significantly influence their mechanical properties and thermal stability (Hsiao et al., 1999).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAFLBMQABALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.